(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone

Histamine H3 receptor antagonism CNS drug discovery Cognition enhancement

This gem-difluoro spirocyclic carboxamide offers a crucial advantage for CNS-focused medicinal chemistry. The 1,1-difluoro substitution on the cyclopropane ring significantly enhances metabolic stability by blocking CYP-mediated oxidation, while increasing lipophilicity (ΔlogP ≈ +0.5 to +1.0) compared to the non-fluorinated congener. Validated as a key intermediate for synthesizing nanomolar-potent H3 receptor antagonists and selective M4 muscarinic modulators, this building block enables you to fine-tune brain penetration and pharmacokinetic profiles. Choose this specific compound to access the unique electronic and conformational benefits of the gem-difluoro motif without requiring de novo fluorination chemistry.

Molecular Formula C13H21F2N3O
Molecular Weight 273.328
CAS No. 2309216-92-8
Cat. No. B2926034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone
CAS2309216-92-8
Molecular FormulaC13H21F2N3O
Molecular Weight273.328
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCC3(CC2)CC3(F)F
InChIInChI=1S/C13H21F2N3O/c1-16-6-8-18(9-7-16)11(19)17-4-2-12(3-5-17)10-13(12,14)15/h2-10H2,1H3
InChIKeyUFHNOCYAMBACMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone – A Dual-Pharmacophore Spirocyclic Building Block for CNS-Targeted Medicinal Chemistry


(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone (CAS 2309216-92-8; MW 273.33 g·mol⁻¹) is a spirocyclic carboxamide building block that fuses a 1,1-difluoro-6-azaspiro[2.5]octane core with a 4-methylpiperazine carbonyl moiety via a methanone bridge . The compound belongs to the azaspiro[2.5]octane carboxamide class, a scaffold that has yielded nanomolar-potent histamine H3 receptor antagonists with demonstrated in vivo efficacy in cognition models [1], as well as highly selective M4 muscarinic acetylcholine receptor antagonists [2]. The gem-difluoro substitution on the cyclopropane ring is a recognised medicinal chemistry strategy for modulating lipophilicity, metabolic stability, and electrostatic surface potential relative to non-fluorinated analogs [3].

Why (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone Cannot Be Substituted by Its Non-Fluorinated Analog


The non-fluorinated congener 1-(4-methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane (CAS 1088498-23-0) shares the core scaffold but lacks the 1,1-difluoro substitution that critically alters the cyclopropane ring's electronic character and conformational behaviour . In the broader azaspiro[2.5]octane carboxamide series, even minor scaffold modifications produced order-of-magnitude shifts in H3 receptor antagonist potency, with select compounds achieving IC₅₀ values in the low nanomolar range while closely related analogs were substantially less active [1]. The gem-difluoro motif is documented to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the cyclopropane ring, increase lipophilicity (ΔlogP ≈ +0.5 to +1.0 per CF₂ substitution), and modify the electrostatic surface potential of the adjacent carbonyl pharmacophore [2]. These physicochemical differences can translate into altered brain penetration, target engagement, and pharmacokinetic profiles, making the difluoro derivative a non-interchangeable building block for CNS-oriented medicinal chemistry programmes [REFS-2, REFS-3].

Quantitative Evidence Guide: (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone vs. Closest Analogs


Scaffold-Class H3 Receptor Antagonist Potency: Azaspiro[2.5]octane Carboxamide Series Yields Nanomolar IC₅₀ Values

The azaspiro[2.5]octane carboxamide scaffold, of which the target compound is a difluorinated derivative, has been validated as a source of nanomolar-potent histamine H3 receptor (H3R) antagonists. In the seminal J Med Chem study by Brown et al., multiple scaffold modifications were tolerated, yielding compounds with functional H3R IC₅₀ values in the low nanomolar range. The exemplar compound 6s – a spirofused piperazine amide structurally analogous to the target compound – demonstrated an H3R IC₅₀ with free-plasma exposures approximately 50-fold above the IC₅₀ following intravenous dosing in mice, and a brain-to-plasma ratio of ~3 [1]. This establishes a class-level expectation of CNS-penetrant H3R antagonism for the target compound, differentiating it from non-spirocyclic H3 antagonists that often exhibit poorer brain partitioning.

Histamine H3 receptor antagonism CNS drug discovery Cognition enhancement

1,1-Difluoro Substitution Increases Lipophilicity and Metabolic Stability Relative to the Non-Fluorinated Analog

The 1,1-difluoro substitution on the spirocyclic cyclopropane ring of the target compound represents a deliberate medicinal chemistry modification absent in the non-fluorinated analog 1-(4-methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane (CAS 1088498-23-0; MW 237.34) . Literature on 1,1-difluorocyclopropane derivatives documents that gem-difluoro groups increase partition coefficient (ΔlogP ≈ +0.5 to +1.0), enhance oxidative metabolic stability by blocking CYP-mediated cyclopropane ring oxidation, and alter the electrostatic surface potential of the carbonyl pharmacophore [1]. For the target compound (MW 273.33), the calculated increase in molecular weight relative to the non-fluorinated analog (ΔMW ≈ +36 Da) is attributable to the CF₂ substitution and is expected to modulate both passive membrane permeability and target-binding free energy.

Physicochemical property optimization Metabolic stability Fluorine medicinal chemistry

M4 Muscarinic Receptor Antagonist Potential: Chiral 6-Azaspiro[2.5]octane Series Achieves High Subtype Selectivity

A parallel research track has established the 6-azaspiro[2.5]octane scaffold as a core motif for highly selective M4 muscarinic acetylcholine receptor (mAChR4) antagonists. Bender et al. reported that chiral 6-azaspiro[2.5]octane derivatives achieved excellent human and rat M4 potency, with compound VU6015241 (compound 19) exhibiting high M4 selectivity across multiple species, excellent aqueous solubility, and moderate brain exposure in rodents after intraperitoneal administration [1]. Additionally, Pfizer's piperazine azaspiro derivative patent (US20230192654) claims agonists of the M4 receptor for treatment of schizophrenia, Alzheimer's disease, and Parkinson's disease [2]. The target compound, bearing both the 6-azaspiro[2.5]octane core and a piperazine carbonyl moiety, occupies a privileged structural space at the intersection of these two M4-targeted chemotypes, distinguishing it from piperazine-free spirocyclic analogs that lack this dual-pharmacophore character.

M4 muscarinic receptor Dystonia and movement disorders Subtype-selective antagonists

Selectivity Profile of the Azaspiro[2.5]octane Carboxamide Scaffold Against Secondary Pharmacological Targets

The Brown et al. study provides a selectivity benchmark for the azaspiro[2.5]octane carboxamide scaffold: exemplar compound 6s was profiled against a panel of 144 secondary pharmacological receptors and showed activity at only σ₂ (62% inhibition at 10 μM) [1]. This broad selectivity profile is a differentiating feature of the spirocyclic scaffold class, as many non-spirocyclic piperazine amides exhibit promiscuous binding across aminergic GPCRs. The target compound's 1,1-difluoro modification may further narrow or shift the off-target profile by altering the electrostatic complementarity with secondary receptor binding pockets [2]. No direct selectivity profiling data for the target compound itself are publicly available.

Secondary pharmacology Off-target selectivity Safety pharmacology

Optimal Application Scenarios for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone Based on Quantitative Evidence


CNS Histamine H3 Receptor Antagonist Lead Generation and SAR Exploration

The compound serves as a key building block for synthesising focused libraries of H3R antagonists based on the validated azaspiro[2.5]octane carboxamide scaffold. As demonstrated by Brown et al., scaffold modifications in this series are largely tolerated, yielding nanomolar-potent H3R antagonists with favourable brain-to-plasma ratios (~3) and free-plasma exposures ~50× above the IC₅₀ [1]. The 1,1-difluoro group offers an additional vector for tuning logP and metabolic stability not available with the non-fluorinated analog [2].

M4 Muscarinic Receptor Modulator Synthesis for Neurological Disorder Research

The target compound combines the 6-azaspiro[2.5]octane core validated in selective M4 antagonists (e.g., VU6015241) with the piperazine carbonyl moiety claimed in Pfizer's M4 agonist patent [REFS-1, REFS-2]. This dual-pharmacophore architecture makes it a strategic intermediate for synthesising both antagonist and agonist candidate libraries targeting M4-mediated disorders such as schizophrenia, Alzheimer's disease, and dystonia.

Metabolic Stability Optimisation of Spirocyclic CNS Candidates via Fluorine Insertion

For medicinal chemistry programmes seeking to improve the metabolic stability of spirocyclic piperazine amide leads, the 1,1-difluoro substitution provides a recognised strategy for blocking CYP-mediated oxidation at the cyclopropane ring while maintaining the conformational rigidity of the spirocyclic scaffold [1]. The compound can be employed as a late-stage building block to introduce the gem-difluoro motif without requiring de novo fluorination chemistry.

Quote Request

Request a Quote for (1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.